molecular formula C9H7ClINO2 B1421156 Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate CAS No. 1142191-73-8

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

Cat. No.: B1421156
CAS No.: 1142191-73-8
M. Wt: 323.51 g/mol
InChI Key: PFURSIHBCIIRFW-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate is an organic compound with the molecular formula C9H7ClINO2 and a molecular weight of 323.51 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, as well as an acrylate ester group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate can be synthesized through a multi-step process involving the halogenation of pyridine derivatives followed by esterification. One common method involves the reaction of 2-chloro-4-iodopyridine with methyl acrylate under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under specific conditions to achieve substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and carboxylic acids resulting from ester hydrolysis .

Scientific Research Applications

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms on the pyridine ring, as well as the ester group, allow the compound to participate in various chemical reactions and binding interactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate
  • (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
  • (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate
  • (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate
  • (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate

Uniqueness

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate is unique due to the specific combination of chlorine and iodine substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO2/c1-14-8(13)3-2-6-7(11)4-5-12-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURSIHBCIIRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-73-8
Record name 2-Propenoic acid, 3-(2-chloro-4-iodo-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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